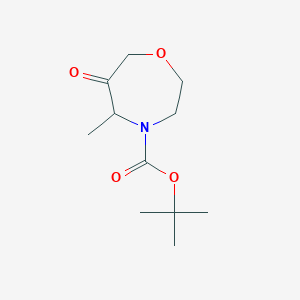![molecular formula C14H15BrN2S B1383978 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide CAS No. 1786429-62-6](/img/structure/B1383978.png)
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide
Overview
Description
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group attached to an isothiouronium moiety, with bromide as the counterion
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide typically involves the reaction of a biphenyl derivative with an isothiouronium salt. One common method includes the use of 3-bromomethylbiphenyl, which reacts with thiourea to form the isothiouronium intermediate. This intermediate is then treated with hydrobromic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the isothiouronium group to thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound has been studied for its potential as an inhibitor of certain enzymes, such as nitric oxide synthase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The isothiouronium group can form strong hydrogen bonds with anionic species, making it effective in molecular recognition and catalysis. Additionally, the biphenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Similar compounds to 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide include other isothiouronium salts, such as:
- 2-(2-Aminoethyl)isothiouronium bromide hydrobromide
- 1-(3H-Benzothiazol-2-ylidene)-2-benzyl-isothiouronium
- 2-(4-Hydroxy-1,1-dioxo-tetrahydro-thiophen-3-yl)-isothiouronium hydrochloride
Compared to these compounds, 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature makes it particularly useful in applications requiring strong molecular recognition and binding .
Properties
IUPAC Name |
(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUYHATBSPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)




